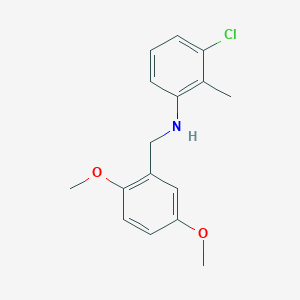![molecular formula C19H20N2O2 B5713639 N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide, also known as BPPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPPA belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide exerts its effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide is its ability to selectively inhibit the activity of specific enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(butyrylamino)phenyl]-3-phenylacrylamide. One of the significant future directions is to study the efficacy of this compound in various cancer models and to investigate its potential use as a chemotherapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of the solubility of this compound can enhance its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its various biochemical and physiological effects and has shown promising results in various experimental setups. Further studies are needed to elucidate the mechanism of action of this compound and to identify its potential applications in various scientific research fields.
Synthesemethoden
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide can be synthesized using a two-step process. In the first step, 4-aminobenzophenone is reacted with butyric anhydride to obtain N-(4-butyrylamino)benzophenone. In the second step, N-(4-butyrylamino)benzophenone is reacted with cinnamoyl chloride to obtain this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-18(22)20-16-10-12-17(13-11-16)21-19(23)14-9-15-7-4-3-5-8-15/h3-5,7-14H,2,6H2,1H3,(H,20,22)(H,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGXKSVWLMXMX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)






![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)